

N-Methylaceclidine: A Comparative Guide for Probing Muscarinic Receptor Function

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Compound of Interest

Compound Name: *N-Methylaceclidine*

Cat. No.: *B100602*

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For researchers, scientists, and drug development professionals, the selection of appropriate tool compounds is critical for elucidating the complex roles of receptor systems. This guide provides a comprehensive comparison of **N-Methylaceclidine** with other key muscarinic receptor ligands, supported by experimental data and detailed protocols to aid in the investigation of muscarinic receptor function.

N-Methylaceclidine, a quaternary derivative of the muscarinic agonist aceclidine, serves as a valuable tool for probing the function of muscarinic acetylcholine receptors (mAChRs). Its pharmacological profile, characterized by its activity as a partial agonist at certain receptor subtypes, allows for the nuanced dissection of signaling pathways and receptor pharmacology. This guide presents a comparative analysis of **N-Methylaceclidine** alongside other well-established muscarinic agonists and antagonists, providing a framework for its effective use in research.

Comparative Analysis of Muscarinic Receptor Ligands

To facilitate the selection of the most appropriate tool compound for a given experiment, the following tables summarize the binding affinities (K_i) and functional potencies (EC₅₀) of **N-Methylaceclidine**'s parent compound, aceclidine, and a panel of standard muscarinic agonists and antagonists across the five human muscarinic receptor subtypes (M1-M5). It is important to note that while specific data for **N-Methylaceclidine** is limited in publicly available literature, the data for aceclidine provides a strong foundational understanding of its expected behavior.

Table 1: Binding Affinities (K_i, nM) of Muscarinic Receptor Antagonists

Compound	M1 Receptor	M2 Receptor	M3 Receptor	M4 Receptor	M5 Receptor
Atropine	~1-2	~1-2	~1-2	~1-2	~1-2
Pirenzepine	21	310	-	-	-
Methoctramine	-	-	-	-	-
AF-DX 116	417	64	786	211	5130

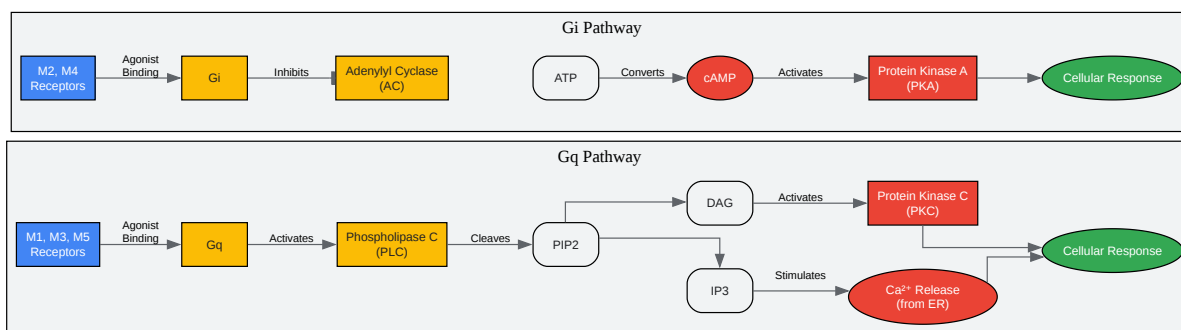
Table 2: Functional Activity (EC₅₀/pA₂) of Muscarinic Receptor Ligands

Compound	Receptor Subtype	Activity	Value
Aceclidine	Ciliary Muscle (M3)	Partial Agonist	Low Potency (1/132 vs Oxotremorine-M)[1]
Oxotremorine	M4	Agonist	EC ₅₀ : 88.7 nM[2]
Pilocarpine	M3	Agonist	EC ₅₀ : ~30 μM (pupil constriction)[3]
Pirenzepine	M1 (CHO cells)	Antagonist	IC ₅₀ : 200-224 nM[4]
AF-DX 116	Cardiac M2	Antagonist	pA ₂ : ~10-fold > intestinal/tracheal muscle[5]

Signaling Pathways and Experimental Workflows

The diverse physiological effects mediated by muscarinic receptors are a consequence of their coupling to different G proteins. M1, M3, and M5 receptors typically couple to G_q proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors couple to G_{i/o} proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

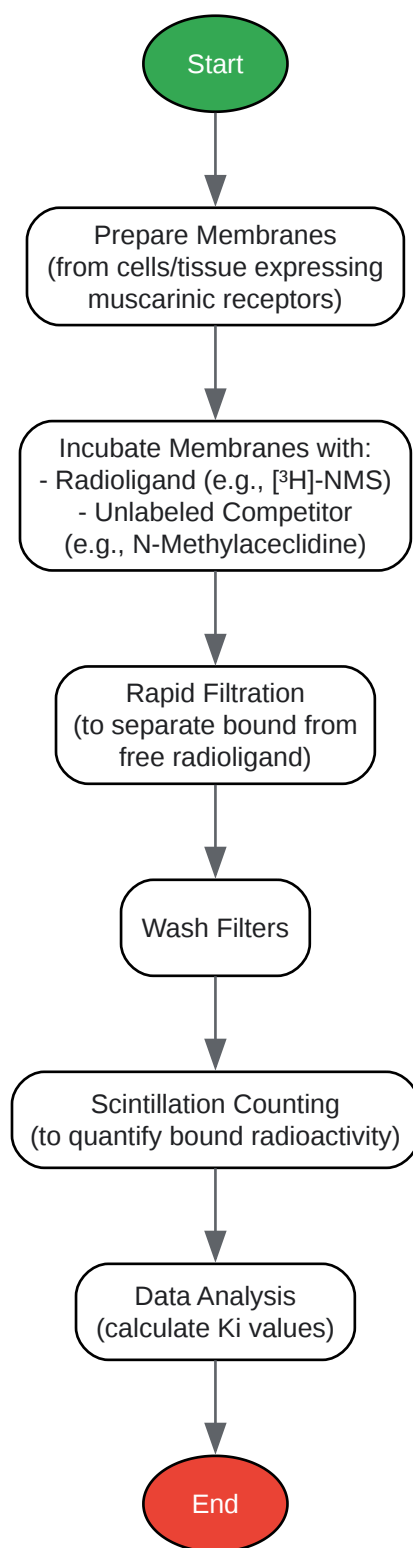
Muscarinic Receptor Signaling Pathways



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Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Radioligand Binding Assay



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Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is adapted from established methods for determining the binding affinity of compounds for M1-M5 muscarinic receptors.[6]

Materials:

- Cell membranes prepared from CHO-K1 cells stably expressing human M1, M2, M3, M4, or M5 receptors.
- Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Non-specific binding control: Atropine (1 μM).
- Test compound: **N-Methylaceclidine** and other comparators at various concentrations.
- 96-well microplates.
- Glass fiber filters (GF/C).
- Scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).
- Assay Setup: In a 96-well plate, add in order:
 - 50 μL of assay buffer (for total binding) or 1 μM atropine (for non-specific binding) or test compound at various concentrations.

- 50 μ L of [3 H]-NMS (final concentration \sim 0.2-1.0 nM).
- 150 μ L of diluted cell membranes (typically 20-50 μ g protein/well).
- Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.
- Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - For competition binding assays, plot the percentage of specific binding against the log concentration of the competitor.
 - Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
 - Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)

This protocol outlines a method to measure the functional potency of agonists at Gq-coupled muscarinic receptors by detecting changes in intracellular calcium.^[4]

Materials:

- CHO-K1 cells stably expressing human M1, M3, or M5 receptors.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Test compound: **N-Methylaceclidine** and other agonists at various concentrations.
- 96- or 384-well black, clear-bottom microplates.
- Fluorescence plate reader with kinetic reading capabilities.

Procedure:

- Cell Plating: Seed the cells into the microplates and grow to 80-90% confluency.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 μ M Fluo-4 AM) in assay buffer.
 - Remove the cell culture medium and add the loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Washing: Gently wash the cells twice with assay buffer to remove excess dye.
- Assay:
 - Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
 - Establish a baseline fluorescence reading for each well.
 - Add the test compound at various concentrations to the wells.
 - Immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).

- Data Analysis:
 - Determine the peak fluorescence response for each concentration of the agonist.
 - Plot the peak response against the log concentration of the agonist.
 - Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.

By utilizing the comparative data and detailed protocols provided in this guide, researchers can effectively employ **N-Methylaceclidine** and other muscarinic ligands to investigate the multifaceted roles of muscarinic receptors in health and disease.

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